molecular formula C12H13F3N4 B2581149 N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine CAS No. 2034454-58-3

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2581149
CAS No.: 2034454-58-3
M. Wt: 270.259
InChI Key: NCKGFDBKELNIRX-UHFFFAOYSA-N
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Description

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a pyrazole moiety, and a methylated amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Moiety: Starting with a suitable precursor, such as 1-methyl-1H-pyrazole, which can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones.

    Attachment to Pyridine Ring: The pyrazole derivative is then coupled with a pyridine derivative, often through a nucleophilic substitution reaction.

    Introduction of the Trifluoromethyl Group: This step can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote the formation of the trifluoromethylated pyridine.

    Methylation of the Amine: The final step involves the methylation of the amine group, which can be done using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale, using continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially converting them to more reactive intermediates.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Organolithium reagents, Grignard reagents.

Major Products:

    Oxidation Products: N-oxides of the pyrazole ring.

    Reduction Products: Reduced pyridine derivatives.

    Substitution Products: Various functionalized pyridine derivatives.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology and Medicine:

  • Potential applications in drug discovery, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.
  • Investigated for its antimicrobial and anti-inflammatory properties.

Industry:

  • Utilized in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability. It can bind to active sites of enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological target, but often involve inhibition of enzymatic activity or alteration of receptor signaling.

Comparison with Similar Compounds

    N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-pyridin-2-amine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.

    6-(Trifluoromethyl)pyridin-2-amine: Does not have the pyrazole moiety, leading to reduced complexity and potentially different applications.

Uniqueness:

  • The presence of both the trifluoromethyl group and the pyrazole moiety makes N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine unique in terms of its electronic properties and potential biological activity. This combination is not commonly found in other compounds, providing a distinct advantage in specific applications.

Biological Activity

N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)-6-(trifluoromethyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting its therapeutic potential.

Chemical Structure and Properties

The compound features a pyridine ring substituted with trifluoromethyl and a pyrazole moiety, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting a potential application in treating infections .

Anti-inflammatory Effects

Research has demonstrated that pyrazole derivatives can inhibit inflammatory responses. In models of acute inflammation, compounds related to this compound have been shown to significantly reduce paw swelling and body weight loss in rats, comparable to established anti-inflammatory drugs like aspirin .

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2. Selective COX-2 inhibitors are crucial in managing pain and inflammation without the gastrointestinal side effects associated with non-selective NSAIDs. Studies report that certain pyrazole derivatives exhibit high selectivity and potency against COX-2, making them promising candidates for further development .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Research indicates that modifications to enhance metabolic stability can lead to improved oral bioavailability. For instance, structural optimizations have resulted in compounds that maintain effective plasma concentrations over extended periods post-administration .

Case Studies and Research Findings

StudyFindings
Sachdeva et al. (2024)Identified significant anti-inflammatory activity comparable to aspirin; effective in reducing paw swelling in rat models .
Sivaramakarthikeyan et al. (2022)Reported high COX-2 selectivity for related pyrazole compounds; demonstrated substantial edema inhibition percentages .
Recent Pharmacokinetic StudiesShowed that certain derivatives maintain plasma levels above therapeutic thresholds for extended periods; modifications led to improved solubility and stability .

Properties

IUPAC Name

N-methyl-N-[(2-methylpyrazol-3-yl)methyl]-6-(trifluoromethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4/c1-18(8-9-6-7-16-19(9)2)11-5-3-4-10(17-11)12(13,14)15/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKGFDBKELNIRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN(C)C2=CC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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